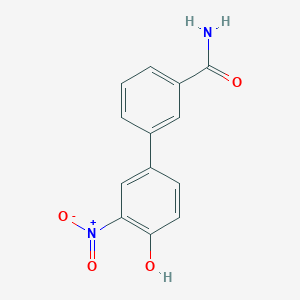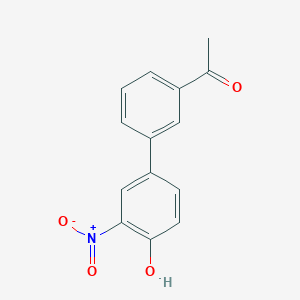
4-(2-Fluoro-3-methoxyphenyl)-2-nitrophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Fluoro-3-methoxyphenyl)-2-nitrophenol, 95% (4-FMP-2-NP) is a synthetic organic compound with a wide range of applications in scientific research. It is a nitroaromatic compound with a nitro group attached to the aromatic ring, and a fluoro group attached to the phenyl ring. 4-FMP-2-NP is a white crystalline solid with a melting point of 50-51°C. It is soluble in organic solvents such as ethanol, acetone, and ethyl acetate, and is insoluble in water.
Mécanisme D'action
The mechanism of action of 4-(2-Fluoro-3-methoxyphenyl)-2-nitrophenol, 95% is not well understood. However, it is believed that the nitro group attached to the aromatic ring is responsible for its inhibitory activity. The nitro group is thought to interact with the active site of the enzyme, blocking its activity. The fluoro group may also play a role in the inhibition of the enzyme, as it is known to interact with the active site of enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Fluoro-3-methoxyphenyl)-2-nitrophenol, 95% are not well understood. However, it has been shown to inhibit the enzyme tyrosinase, which is involved in the production of melanin. In addition, it has been shown to inhibit the enzyme DNase I, which is involved in the cleavage of DNA.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-Fluoro-3-methoxyphenyl)-2-nitrophenol, 95% has several advantages for use in laboratory experiments. It is a stable compound that is soluble in organic solvents, making it easy to work with and store. In addition, it is relatively inexpensive and can be synthesized in a relatively short amount of time. However, there are some limitations to its use in laboratory experiments. It is not soluble in water, which can limit its use in certain applications. In addition, it is not well understood, so its effects on biochemical and physiological processes are not well understood.
Orientations Futures
There are several potential future directions for research on 4-(2-Fluoro-3-methoxyphenyl)-2-nitrophenol, 95%. These include further investigation into its mechanism of action, its effects on biochemical and physiological processes, and its potential applications in drug delivery. Additionally, further studies could be conducted to explore its potential use in gene therapy, as well as its potential toxicity and side effects. Finally, studies could be conducted to explore its potential use as an inhibitor of other enzymes, such as proteases and phosphatases.
Méthodes De Synthèse
The synthesis of 4-(2-Fluoro-3-methoxyphenyl)-2-nitrophenol, 95% begins with the reaction of 2-fluoro-3-methoxyphenol with nitric acid. The nitric acid oxidizes the phenol, forming a nitro group and a nitrate ester. The nitrate ester is then reduced to 4-(2-Fluoro-3-methoxyphenyl)-2-nitrophenol, 95% using sodium borohydride or other reducing agents.
Applications De Recherche Scientifique
4-(2-Fluoro-3-methoxyphenyl)-2-nitrophenol, 95% has been used in a variety of scientific research applications, including enzyme inhibition, DNA cleavage, and drug delivery. It has been used as a substrate for the enzyme tyrosinase, as a DNA cleavage agent for the enzyme DNase I, and as a drug delivery system for the anticancer drug 5-fluorouracil.
Propriétés
IUPAC Name |
4-(2-fluoro-3-methoxyphenyl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO4/c1-19-12-4-2-3-9(13(12)14)8-5-6-11(16)10(7-8)15(17)18/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMPDYAGDVGAQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686268 |
Source


|
| Record name | 2'-Fluoro-3'-methoxy-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluoro-3-methoxyphenyl)-2-nitrophenol | |
CAS RN |
1261957-61-2 |
Source


|
| Record name | 2'-Fluoro-3'-methoxy-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














